molecular formula C8H6N4S B3176236 2-Amino-6-(methylthio)pyridine-3,5-dicarbonitrile CAS No. 98437-13-9

2-Amino-6-(methylthio)pyridine-3,5-dicarbonitrile

Cat. No.: B3176236
CAS No.: 98437-13-9
M. Wt: 190.23 g/mol
InChI Key: MNDACYDFCGIUAF-UHFFFAOYSA-N
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Description

2-Amino-6-(methylthio)pyridine-3,5-dicarbonitrile (CAS 98437-13-9) is a pyridine-based heterocyclic compound characterized by a central pyridine ring substituted with amino (-NH₂), methylthio (-SCH₃), and two cyano (-CN) groups. With a molecular formula of C8H6N4S and a molecular weight of 190.23 g/mol, this structure confers unique electronic and steric properties, making it a privileged and versatile scaffold in medicinal chemistry and organic synthesis . The primary research value of this compound lies in its role as a key precursor for the synthesis of biologically active molecules. Derivatives of this scaffold exhibit a broad spectrum of pharmacological activities, including acting as potent agonists for adenosine receptors (A1, A2A, and A2B), which are targets for treating conditions like Parkinson's disease, asthma, epilepsy, and cardiovascular diseases . Other significant research applications include its use as inhibitors of cholinesterases for neurodegenerative disease research , anti-infective agents with demonstrated anti-HBV and antibacterial properties , and inhibitors of prion replication for potential treatment of Creutzfeldt–Jacob disease . One notable derivative, Capadenoson, even advanced to Phase II clinical trials for managing atrial fibrillation and stable angina . From a synthetic chemistry perspective, this compound is a valuable synthon due to its multiple reactive sites, which allow for further functionalization and the construction of more complex heterocyclic systems . It is efficiently synthesized via multi-component reactions (MCRs) of aldehydes, malononitrile, and thiols, using various catalytic systems such as metal-organic frameworks (MOFs) or scandium triflate under solvent-free or mild conditions . The mechanism of action of its derivatives often involves interactions with biological targets like adenosine receptors, where the amino and methylthio groups can form hydrogen bonds and modulate biological pathways . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-6-methylsulfanylpyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4S/c1-13-8-6(4-10)2-5(3-9)7(11)12-8/h2H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDACYDFCGIUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C(=N1)N)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(methylthio)pyridine-3,5-dicarbonitrile typically involves a multicomponent reaction. One common method is the pseudo-four-component reaction between 2,6-disubstituted benzaldehydes, malononitrile, and thiols. This reaction is catalyzed by diethylamine and utilizes Dess–Martin periodinane as an oxidant. The reaction is carried out under ambient conditions, resulting in high yields and avoiding the need for conventional isolation and purification steps .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar multicomponent reactions. The use of environmentally benign protocols, such as those employing diethylamine as a catalyst and avoiding toxic reagents, is preferred to ensure cost efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(methylthio)pyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines and fused heterocyclic compounds, which exhibit diverse biological activities .

Scientific Research Applications

The derivatives of 2-amino-6-(methylthio)pyridine-3,5-dicarbonitrile exhibit a range of biological activities, making them valuable in drug development. Notably:

  • Adenosine Receptor Modulation : Several studies have highlighted the potential of these compounds as selective agonists for adenosine receptors (ARs). For instance, capadenoson, a derivative, has shown promising results in clinical trials for treating cardiovascular diseases. It acts as a selective partial agonist at the adenosine A1 receptor with an EC50 of 0.1 nM, demonstrating significant efficacy in reducing tachycardia in animal models .
  • Antimicrobial Properties : Recent research has identified antimicrobial activities in various pyridine derivatives. For example, compounds derived from this scaffold have shown effectiveness against pathogens such as Escherichia coli and Salmonella typhi, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin .

Synthesis of Biologically Active Compounds

The synthesis of this compound can be achieved through innovative methods that enhance yield and efficiency:

  • Pseudo-Four-Component Reaction (pseudo-4CR) : This method involves the condensation of malononitrile with thiols and aldehydes to produce the target compound efficiently. The approach allows for the incorporation of various substituents that can modulate biological activity .
  • Three-Component Reactions (3CR) : Another synthetic route involves the reaction of malononitrile with 2-arylidenemalononitrile and thiols. This method has been shown to produce highly functionalized derivatives suitable for further biological evaluation .

Versatile Synthons

The compound serves as a versatile synthon in organic synthesis due to its multiple reactive sites:

  • Formation of Complex Structures : The cyano groups present in the compound allow for nucleophilic substitutions and cycloadditions, facilitating the creation of complex heterocyclic structures that are pivotal in pharmaceutical chemistry .

Catalytic Applications

Recent advancements have explored the use of this compound in catalytic processes:

  • Magnetic Nanoparticle Catalysis : A novel approach utilizes magnetic copper ferrite nanoparticles as catalysts for synthesizing pyridine derivatives. This method leverages the compound's reactivity under ultrasonic irradiation to enhance reaction rates and yields .

Cardiovascular Drug Development

One significant case study involves the development of capadenoson from this compound derivatives. The drug underwent Phase II clinical trials demonstrating its efficacy in managing atrial fibrillation and stable angina, showcasing the compound's potential as a therapeutic agent .

Antimicrobial Research

Another case study focused on synthesizing new pyridine derivatives with enhanced antimicrobial properties against resistant strains of bacteria. The research demonstrated that specific modifications to the 2-amino-6-(methylthio)pyridine scaffold significantly increased antibacterial activity, providing insights into structure-activity relationships essential for drug design .

Data Tables

Application AreaCompound DerivativeKey Activity/Property
Medicinal ChemistryCapadenosonSelective A1 receptor agonist (EC50 = 0.1 nM)
Antimicrobial ResearchPentasubstituted PyridinesEffective against E. coli (MIC = 62.5 μg/mL)
Organic SynthesisVarious DerivativesVersatile synthons for complex heterocycles
Catalytic ApplicationsMagnetic NanoparticlesEnhanced yields via ultrasonic-assisted reactions

Mechanism of Action

The mechanism of action of 2-Amino-6-(methylthio)pyridine-3,5-dicarbonitrile involves its interaction with various molecular targets. The amino and methylthio groups can form hydrogen bonds and interact with biological receptors, leading to the modulation of biological pathways. The compound’s ability to undergo cyclization and form fused heterocycles also contributes to its biological activity .

Comparison with Similar Compounds

Key Observations :

  • Substituent Bulk and Yield : Bulky substituents (e.g., p-tolylthio in 5d) correlate with higher yields (89%) compared to flexible chains (octylthio in 5e: 76%) .
  • Melting Points : Aromatic substituents (e.g., phenyl in 5d) increase melting points (249°C) due to enhanced crystallinity, while aliphatic chains (octylthio in 5e) reduce them (148°C) .
  • Spectral Signatures: Cyano groups consistently show IR stretches near 2210–2224 cm⁻¹, while imidazole or thiazole moieties introduce distinct NMR signals (e.g., δ 6.8–7.2 for imidazole protons) .

Key Observations :

  • Receptor Specificity: Imidazolylmethylsulfanyl substituents (e.g., LUF5834) enhance A2B receptor affinity, while thiazole derivatives (e.g., Capadenoson) target A1 receptors .
  • Antimicrobial Activity : Octylthio (5e) and p-tolylthio (5d) groups improve antibacterial efficacy against E. coli, likely due to increased membrane penetration .
  • Kinetic Selectivity: Minor structural changes (e.g., addition of 4-chlorophenyl in LUF6941) extend receptor residence time by 26-fold compared to analogs .

Structure-Activity Relationships (SAR)

  • Position 4 (Aryl Groups): Electron-rich aryl groups (e.g., 4-methoxyphenyl in Capadenoson) enhance adenosine receptor binding via π-π interactions .
  • Position 6 (Sulfur-Containing Groups) : Methylthio groups improve metabolic stability compared to bulkier substituents, while imidazolylmethylsulfanyl moieties introduce hydrogen-bonding capacity critical for receptor activation .
  • Cyanogroups: Essential for maintaining planar geometry and electronic conjugation, influencing both synthetic yield and bioactivity .

Biological Activity

2-Amino-6-(methylthio)pyridine-3,5-dicarbonitrile (CAS No. 98437-13-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, supported by recent research findings and case studies.

The synthesis of this compound typically involves multi-component reactions. One common method includes the condensation of malononitrile with thiols and aldehydes using catalytic conditions, yielding various derivatives with distinct biological activities . The compound's structure includes a pyridine ring with amino and methylthio substituents, which are crucial for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of synthesized compounds demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve inhibition of ribonucleotide reductase, an enzyme critical for DNA synthesis in cancer cells .

Table 1: Cytotoxicity of 2-Amino-6-(methylthio)pyridine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AL1210 Leukemia1.3Ribonucleotide reductase inhibitor
Compound BMelanoma0.733Antineoplastic activity
Compound CBrain Cancer0.867CDP-glycerol glycerophosphotransferase inhibitor

Neuroprotective Effects

In addition to its anticancer properties, derivatives of this compound have shown neuroprotective effects in various models. These effects are attributed to the modulation of signaling pathways involved in neuronal survival and apoptosis.

Case Study: Neuroprotection in Animal Models
A study investigating the neuroprotective effects of a specific derivative found that it significantly reduced neuronal cell death in models of oxidative stress. The compound activated survival pathways while inhibiting apoptotic signals, suggesting its potential use in neurodegenerative diseases .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in nucleotide synthesis and signaling pathways.
  • Receptor Modulation : Certain derivatives have been identified as agonists for adenosine receptors, which play a role in cardiovascular health and neuroprotection .
  • Antioxidant Activity : Some studies suggest that these compounds exhibit antioxidant properties, further contributing to their protective effects against cellular damage.

Q & A

Q. What are the primary synthetic routes for preparing 2-amino-6-(methylthio)pyridine-3,5-dicarbonitrile and its derivatives?

  • Methodological Answer : Two key approaches are documented:
  • One-Pot 3-Component Reaction (3-CR) : Reacting aldehydes, malononitrile, and thiophenol derivatives in aqueous ethanol with a catalytic base (e.g., DBU) at 55°C. This method achieves moderate yields (26–40%) and allows substitution at the 4-position of the pyridine core .
  • Multistep Functionalization : Derivatives are synthesized by introducing substituents (e.g., aryl, alkoxy, or heterocyclic groups) via reactions with chloroacetic acid, aromatic aldehydes, or thiouracil derivatives. For example, refluxing with sodium ethoxide and anthranilic acid yields fused quinazoline-pyridine hybrids .
    Key Parameters : Reaction time (2–12 hours), solvent (acetic anhydride, DMF/water), and purification via crystallization (ethanol/ether) .

Q. How are structural and purity characteristics validated for these compounds?

  • Methodological Answer :
  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Confirm substituent integration and electronic environments. For example, the NH₂ group in 2-amino-6-(phenylthio) derivatives appears as a singlet at δ 7.74 ppm, while aromatic protons resolve as multiplet signals .
  • IR Spectroscopy : CN stretches appear at ~2214–2220 cm⁻¹, and NH stretches at ~3217–3436 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) validate molecular formulas .
  • Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while HPLC (≥98% purity) confirms final purity .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives with bulky substituents?

  • Methodological Answer : Yields vary significantly (26–87%) depending on steric and electronic effects . Strategies include:
  • Catalyst Screening : DBU enhances nucleophilicity in 3-CR syntheses but may require adjustment for bulky groups (e.g., cyclopropylmethoxy) .
  • Solvent Modulation : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while acetic anhydride facilitates cyclization .
  • Temperature Gradients : Prolonged reflux (12 hours) for fused heterocycles vs. shorter cycles (2 hours) for simpler adducts .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved for structurally similar analogs?

  • Methodological Answer :
  • Comparative Analysis : Cross-reference shifts with known analogs. For instance, pyridine-3-ylmethylthio derivatives show distinct =CH signals at δ 8.01 ppm vs. δ 7.94 ppm in trimethylbenzylidene analogs due to electronic differences .
  • Computational Validation : Density functional theory (DFT) calculations predict ¹³C NMR chemical shifts (e.g., carbonyl carbons at ~165–171 ppm) to verify assignments .
  • Deuterium Exchange : Confirm NH groups via D₂O exchange in ¹H NMR (e.g., NH at δ 9.59 ppm disappears post-exchange) .

Q. What strategies are recommended for evaluating biological activity in absence of direct assay data?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Modeling : Leverage analogs with reported bioactivity. For example, 4-(4-hydroxyphenyl) derivatives (similar to ChemBridge-6035242) are prioritized for antioxidant or kinase inhibition assays due to phenolic moieties .
  • In Silico Screening : Use PubChem or DSSTox data (e.g., DTXSID30602071) to predict toxicity and target binding .
  • Fragment-Based Design : Incorporate bioisosteres (e.g., replacing CN with COOH) while retaining the aminopyridine core .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-6-(methylthio)pyridine-3,5-dicarbonitrile
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2-Amino-6-(methylthio)pyridine-3,5-dicarbonitrile

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